molecular formula C14H11BrClNO B5810231 3-bromo-N-(4-chloro-2-methylphenyl)benzamide

3-bromo-N-(4-chloro-2-methylphenyl)benzamide

Cat. No. B5810231
M. Wt: 324.60 g/mol
InChI Key: DARVVNUQAQCSES-UHFFFAOYSA-N
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Description

3-bromo-N-(4-chloro-2-methylphenyl)benzamide is a chemical compound used in scientific research. It is a member of the benzamide family of compounds and is commonly referred to as BCMB. This compound has been studied extensively for its potential use in the treatment of cancer and other diseases. In

Scientific Research Applications

3-bromo-N-(4-chloro-2-methylphenyl)benzamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCMB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chloro-2-methylphenyl)benzamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. BCMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(4-chloro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and division. BCMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(4-chloro-2-methylphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one limitation of using BCMB in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.

Future Directions

There are several future directions for research on 3-bromo-N-(4-chloro-2-methylphenyl)benzamide. One area of research is the development of new cancer treatments based on BCMB. Researchers are also interested in exploring the compound's potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, there is interest in developing new synthesis methods for BCMB that are more efficient and environmentally friendly.
Conclusion:
In conclusion, 3-bromo-N-(4-chloro-2-methylphenyl)benzamide is a valuable compound for scientific research. It has been shown to have potential uses in the treatment of cancer and other diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active research. Further studies on 3-bromo-N-(4-chloro-2-methylphenyl)benzamide may lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 3-bromo-N-(4-chloro-2-methylphenyl)benzamide involves several steps. The starting material is 4-chloro-2-methylaniline, which is reacted with bromine to form 4-bromo-2-chloro-N-methylaniline. This compound is then reacted with benzoyl chloride to form 3-bromo-N-(4-chloro-2-methylphenyl)benzamide. The final product is purified by recrystallization.

properties

IUPAC Name

3-bromo-N-(4-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVVNUQAQCSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-chloro-2-methylphenyl)benzamide

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